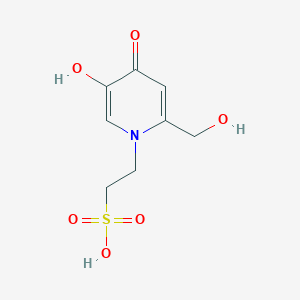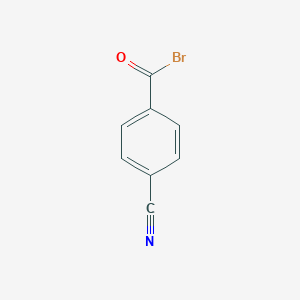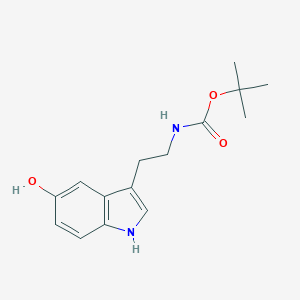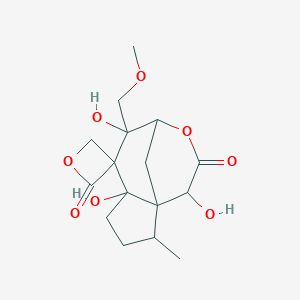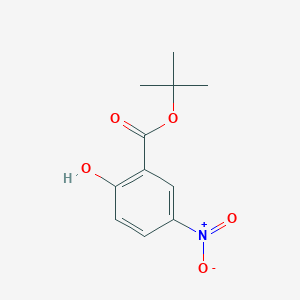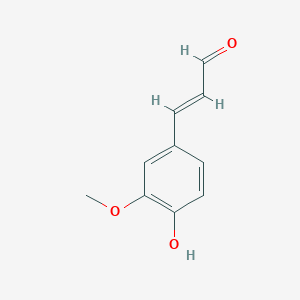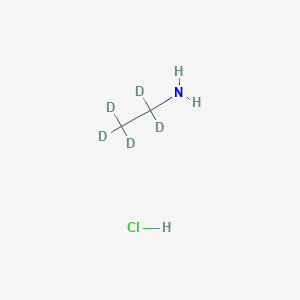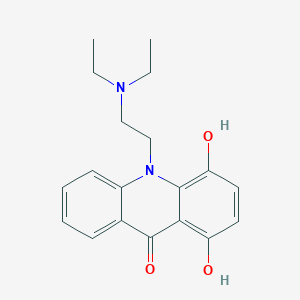
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, also known as DHEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DHEA is a synthetic derivative of acridine, a heterocyclic organic compound that has been studied for its anti-cancer and anti-inflammatory effects. In
Applications De Recherche Scientifique
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
Effets Biochimiques Et Physiologiques
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been shown to have anti-viral effects and may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, which could lead to the development of new therapeutic agents. Additionally, the potential use of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone in the treatment of neurodegenerative diseases and viral infections warrants further investigation.
Méthodes De Synthèse
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone can be synthesized through a multi-step process that involves the reaction of acridone with diethylamine and ethylene oxide. The resulting compound is then treated with hydrochloric acid to form 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is a complex process and requires specialized equipment and expertise.
Propriétés
Numéro CAS |
141992-44-1 |
|---|---|
Nom du produit |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
10-[2-(diethylamino)ethyl]-1,4-dihydroxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20(4-2)11-12-21-14-8-6-5-7-13(14)19(24)17-15(22)9-10-16(23)18(17)21/h5-10,22-23H,3-4,11-12H2,1-2H3 |
Clé InChI |
FGMCSSRWWVDXPV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
Autres numéros CAS |
141992-44-1 |
Synonymes |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



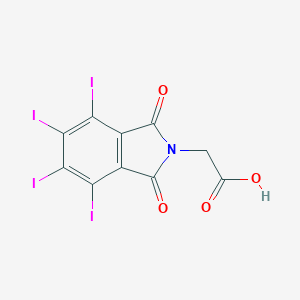
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
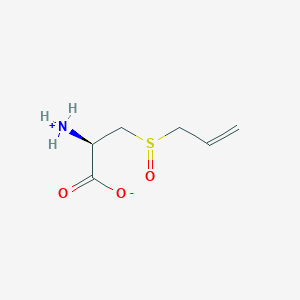

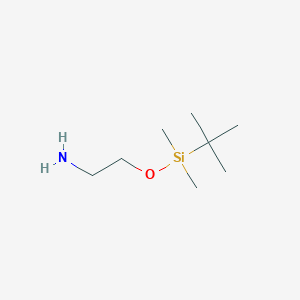
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
